molecular formula C19H18N2O4S B13724110 (5E)-3-phenyl-2-sulfanyl-5-(2,3,4-trimethoxybenzylidene)-3,5-dihydro-4H-imidazol-4-one

(5E)-3-phenyl-2-sulfanyl-5-(2,3,4-trimethoxybenzylidene)-3,5-dihydro-4H-imidazol-4-one

Cat. No.: B13724110
M. Wt: 370.4 g/mol
InChI Key: FVDSSEFGZGWVJJ-SDNWHVSQSA-N
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Description

(5E)-3-phenyl-2-sulfanyl-5-(2,3,4-trimethoxybenzylidene)-3,5-dihydro-4H-imidazol-4-one is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a phenyl group, a sulfanyl group, and a trimethoxybenzylidene moiety, making it an interesting subject for research in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-3-phenyl-2-sulfanyl-5-(2,3,4-trimethoxybenzylidene)-3,5-dihydro-4H-imidazol-4-one typically involves multiple steps. One common method starts with the preparation of 2,3,4-trimethoxybenzaldehyde, which is then reacted with appropriate precursors under controlled conditions to form the desired compound . The reaction conditions often include the use of solvents like methanol and acetone, and the process may involve heating and stirring to ensure complete reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH can enhance yield and purity. The final product is typically purified using techniques like crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(5E)-3-phenyl-2-sulfanyl-5-(2,3,4-trimethoxybenzylidene)-3,5-dihydro-4H-imidazol-4-one can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce double bonds or other reactive sites.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, (5E)-3-phenyl-2-sulfanyl-5-(2,3,4-trimethoxybenzylidene)-3,5-dihydro-4H-imidazol-4-one is studied for its unique structural properties and reactivity. It can serve as a building block for synthesizing more complex molecules and materials .

Biology

In biology, this compound may be investigated for its potential biological activities, such as antimicrobial or anticancer properties. Its interactions with biological molecules can provide insights into its mechanism of action and potential therapeutic applications .

Medicine

In medicine, the compound’s potential as a drug candidate is explored. Its ability to interact with specific molecular targets makes it a promising candidate for developing new treatments for various diseases .

Industry

In industry, the compound’s unique properties can be leveraged for applications in materials science, such as the development of new polymers or coatings with specific functionalities .

Mechanism of Action

The mechanism of action of (5E)-3-phenyl-2-sulfanyl-5-(2,3,4-trimethoxybenzylidene)-3,5-dihydro-4H-imidazol-4-one involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. For example, it may inhibit certain enzymes or receptors, thereby altering cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets (5E)-3-phenyl-2-sulfanyl-5-(2,3,4-trimethoxybenzylidene)-3,5-dihydro-4H-imidazol-4-one apart is its unique combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C19H18N2O4S

Molecular Weight

370.4 g/mol

IUPAC Name

(5E)-3-phenyl-2-sulfanylidene-5-[(2,3,4-trimethoxyphenyl)methylidene]imidazolidin-4-one

InChI

InChI=1S/C19H18N2O4S/c1-23-15-10-9-12(16(24-2)17(15)25-3)11-14-18(22)21(19(26)20-14)13-7-5-4-6-8-13/h4-11H,1-3H3,(H,20,26)/b14-11+

InChI Key

FVDSSEFGZGWVJJ-SDNWHVSQSA-N

Isomeric SMILES

COC1=C(C(=C(C=C1)/C=C/2\C(=O)N(C(=S)N2)C3=CC=CC=C3)OC)OC

Canonical SMILES

COC1=C(C(=C(C=C1)C=C2C(=O)N(C(=S)N2)C3=CC=CC=C3)OC)OC

Origin of Product

United States

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